

Physical properties of 2-((2-Hydroxyethyl)amino)nicotinonitrile

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Compound of Interest

Compound Name:	2-((2-Hydroxyethyl)amino)nicotinonitrile
Cat. No.:	B1318946

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An In-depth Technical Guide to the Physicochemical Characterization of **2-((2-Hydroxyethyl)amino)nicotinonitrile**

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of **2-((2-Hydroxyethyl)amino)nicotinonitrile**. Intended for researchers, medicinal chemists, and drug development scientists, this document moves beyond a simple data sheet to detail the critical experimental methodologies and scientific rationale required to thoroughly evaluate the compound's properties. While foundational identifying information is provided, the core of this guide is a detailed exposition of the standard operating procedures for determining thermal properties, solubility, and spectroscopic identity. This approach ensures that research and development efforts are built upon a foundation of robust, reproducible, and well-understood data, which is paramount for applications in synthesis optimization, formulation development, and regulatory submission.

Introduction: The Imperative for Rigorous Characterization

2-((2-Hydroxyethyl)amino)nicotinonitrile is a substituted aminonicotinonitrile, a class of compounds recognized for its versatile role as a building block in medicinal chemistry. The molecule's structure, featuring a pyridine core, a nitrile group, a secondary amine, and a

primary alcohol, presents a unique combination of hydrogen bond donors and acceptors, alongside a moderate degree of polarity. These features suggest potential utility as an intermediate in the synthesis of novel therapeutic agents.

However, before a compound can be advanced through the development pipeline, its fundamental physical properties must be meticulously defined. This process is not a mere academic exercise; it is a critical, value-adding step that directly influences:

- Process Chemistry: Understanding properties like solubility and melting point is essential for optimizing reaction conditions, controlling crystallization, and ensuring purification efficiency and scalability.
- Formulation Science: The aqueous solubility, pKa, and LogP are cornerstone parameters that dictate formulation strategy, influencing everything from salt form selection to the choice of excipients for desired bioavailability.
- Analytical Method Development: A complete spectroscopic profile (NMR, IR, MS) serves as the compound's unique fingerprint, enabling robust quality control (QC) methods for identity and purity assessment.

This guide provides the established methodologies to generate this essential data package, emphasizing the causality behind experimental choices to empower scientists to not only generate data but to understand its implications.

Compound Identity and Foundational Data

Accurate identification is the first step in any scientific investigation. The following identifiers have been established for **2-((2-Hydroxyethyl)amino)nicotinonitrile**.

Chemical Structure:

Caption: Diagram 1: DSC Workflow for Melting Point Determination.

Solubility Profile: Aqueous and Organic Solvents

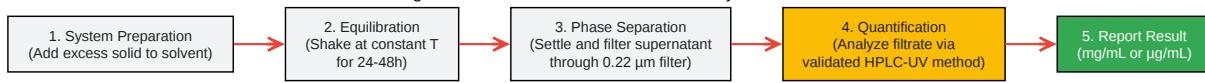
Scientific Rationale: Solubility is a critical parameter that governs a compound's behavior in both biological and chemical systems. The OECD Guideline 105 standard "Shake-Flask

"Method" is the gold-standard for determining equilibrium solubility. It ensures that the system reaches thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility in a given solvent at a specific temperature. This data is essential for designing preclinical formulations, selecting solvents for process chemistry, and predicting oral absorption.

SOP: Equilibrium Solubility Determination by the Shake-Flask Method

- System Preparation: Add an excess amount of solid **2-((2-Hydroxyethyl)amino)nicotinonitrile** to a series of vials, each containing a known volume of a relevant solvent (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, ethanol, DMSO). The excess solid is crucial to ensure that a saturated solution is formed.
- Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid. A preliminary kinetics study can confirm the time required to reach equilibrium.
- Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.
- Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A standard calibration curve of the compound must be run in parallel for accurate quantification.
- Result Reporting: The solubility is reported in units of mg/mL or µg/mL.

Diagram 2: Shake-Flask Method for Solubility Assessment



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Caption: Diagram 2: Shake-Flask Method for Solubility Assessment.

Spectroscopic Analysis for Structural Confirmation

A complete spectroscopic analysis is non-negotiable for confirming the identity and structure of the synthesized compound.

- ^1H and ^{13}C NMR: Provides detailed information about the carbon-hydrogen framework. Expected ^1H NMR signals would include distinct aromatic protons on the pyridine ring, methylene protons of the hydroxyethyl group (with characteristic splitting patterns), and exchangeable protons for the NH and OH groups.
- FT-IR: Identifies the key functional groups. Expected characteristic vibrational bands include a sharp C≡N stretch ($\sim 2220\text{-}2240\text{ cm}^{-1}$), an O-H stretch from the alcohol ($\sim 3200\text{-}3500\text{ cm}^{-1}$, broad), an N-H stretch from the secondary amine ($\sim 3300\text{-}3500\text{ cm}^{-1}$), and C=N/C=C stretches from the pyridine ring ($\sim 1400\text{-}1600\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, providing a measured mass that matches the theoretical mass of $\text{C}_8\text{H}_9\text{N}_3\text{O}$ to within 5 ppm.

Summary Data Table (Characterization Template)

The following table should be used to consolidate the experimental data generated for **2-((2-Hydroxyethyl)amino)nicotinonitrile**.

Table 2: Physicochemical Property Summary

Property	Method	Result	Notes
Appearance	Visual Inspection	To be determined (TBD)	Color, physical state (e.g., crystalline solid, powder)
Melting Point	DSC	TBD	Report as onset temperature (°C)
Enthalpy of Fusion	DSC	TBD	Report as ΔH_{fus} (J/g)
Aqueous Solubility	Shake-Flask, HPLC-UV	TBD	Report at specified pH and temp (e.g., pH 7.4, 25°C)
^1H NMR	400 MHz NMR	TBD	Must conform to the expected structure
FT-IR	ATR-FTIR	TBD	Report key peaks (cm^{-1}) for C≡N, O-H, N-H

| Mass (HRMS) | ESI-TOF | TBD | Report $[\text{M}+\text{H}]^+$; must be within 5 ppm of theoretical |

- To cite this document: BenchChem. [Physical properties of 2-((2-Hydroxyethyl)amino)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318946#physical-properties-of-2-2-hydroxyethyl-amino-nicotinonitrile>

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